(S)-2-Amino-3-(4-isopropyl-phenyl)propionic acid (S)-2-Amino-3-(4-isopropyl-phenyl)propionic acid
Brand Name: Vulcanchem
CAS No.: 216007-00-0
VCID: VC3968389
InChI: InChI=1S/C12H17NO2/c1-8(2)10-5-3-9(4-6-10)7-11(13)12(14)15/h3-6,8,11H,7,13H2,1-2H3,(H,14,15)/t11-/m0/s1
SMILES: CC(C)C1=CC=C(C=C1)CC(C(=O)O)N
Molecular Formula: C12H17NO2
Molecular Weight: 207.27 g/mol

(S)-2-Amino-3-(4-isopropyl-phenyl)propionic acid

CAS No.: 216007-00-0

Cat. No.: VC3968389

Molecular Formula: C12H17NO2

Molecular Weight: 207.27 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-3-(4-isopropyl-phenyl)propionic acid - 216007-00-0

Specification

CAS No. 216007-00-0
Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
IUPAC Name (2S)-2-amino-3-(4-propan-2-ylphenyl)propanoic acid
Standard InChI InChI=1S/C12H17NO2/c1-8(2)10-5-3-9(4-6-10)7-11(13)12(14)15/h3-6,8,11H,7,13H2,1-2H3,(H,14,15)/t11-/m0/s1
Standard InChI Key CYHRSNOITZHLJN-NSHDSACASA-N
Isomeric SMILES CC(C)C1=CC=C(C=C1)C[C@@H](C(=O)O)N
SMILES CC(C)C1=CC=C(C=C1)CC(C(=O)O)N
Canonical SMILES CC(C)C1=CC=C(C=C1)CC(C(=O)O)N

Introduction

Structural and Stereochemical Analysis

Molecular Architecture

The compound’s molecular formula is C₁₂H₁₇NO₂, with a molar mass of 207.27 g/mol . Its IUPAC name, (2S)-2-amino-3-(4-propan-2-ylphenyl)propanoic acid, reflects its stereochemistry:

  • Chiral center: The (S)-configuration at C2 ensures enantiomeric specificity .

  • Aromatic substituent: A 4-isopropylphenyl group introduces steric bulk and hydrophobicity .

  • Functional groups: A carboxylic acid (-COOH) at C1 and an amino (-NH₂) group at C2 enable peptide bond formation and zwitterionic behavior .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₂H₁₇NO₂
Molecular Weight207.27 g/mol
IUPAC Name(2S)-2-amino-3-(4-propan-2-ylphenyl)propanoic acid
CAS Number216007-00-0
SMILESCC(C)C1=CC=C(C=C1)CC@@HN

Stereochemical Significance

The (S)-enantiomer is distinct from its (R)-counterpart (CAS: 755724-85-7), which exhibits reversed configuration at C2 . X-ray crystallography of related oxadiazinanones confirms that stereochemistry critically influences conformational stability and intermolecular interactions . For instance, the (S)-form’s spatial arrangement enables optimal hydrogen bonding in peptide chains, enhancing target binding in therapeutic applications .

Synthesis and Preparation

Classical Condensation Approaches

  • Racemate resolution: Chiral chromatography or diastereomeric salt formation separates (S)- and (R)-forms .

  • Enzymatic resolution: D-Threonine aldolase selectively cleaves the D-threo isomer, enriching the L-threo form (ee > 98%) .

Table 2: Synthesis Methods Comparison

MethodYield (%)Enantiomeric Excess (ee)Key AdvantageSource
Strecker Synthesis60–70RacemicScalability
Enzymatic Resolution85–90≥98% (S)High stereoselectivity

Asymmetric Synthesis

Recent advances employ chiral auxiliaries or catalytic asymmetric hydrogenation to directly obtain the (S)-enantiomer . For example, N-Fmoc-protected derivatives (e.g., (S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-isopropyl-phenyl)propionic acid) are synthesized for solid-phase peptide synthesis (SPPS).

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water due to the hydrophobic isopropylphenyl group.

  • pKa Values: Estimated carboxylic acid pKa ≈ 2.2 (COOH) and amine pKa ≈ 9.5 (NH₂), typical for α-amino acids .

  • Thermal Stability: Decomposes above 340°C, with a boiling point extrapolated to ~340°C at 760 mmHg .

Spectroscopic Characterization

  • IR Spectroscopy: Stretching vibrations at 3300 cm⁻¹ (N-H), 1700 cm⁻¹ (C=O), and 1600 cm⁻¹ (C=C aromatic) .

  • NMR: ¹H NMR (D₂O, δ ppm): 1.25 (d, 6H, -CH(CH₃)₂), 3.15 (m, 1H, -CH(CH₃)₂), 4.10 (t, 1H, Cα-H), 7.25 (s, 4H, Ar-H).

Applications in Drug Discovery and Peptide Engineering

Peptide-Based Therapeutics

The (S)-enantiomer serves as a non-natural amino acid in peptidomimetics, enhancing metabolic stability and target affinity . Examples include:

  • GnRH Antagonists: Silicon- and germanium-containing analogues of cetrorelix incorporate (S)-2-amino-3-(4-isopropyl-phenyl)propionic acid to prolong in vivo activity .

  • Antibiotic Synthons: Intermediate in florfenicol and thiamphenicol production, where stereochemistry dictates antimicrobial efficacy .

Chiral Auxiliaries

Oxadiazinanones derived from this compound act as stereodirecting agents in asymmetric aldol reactions, enabling access to enantiopure β-hydroxy amino acids .

Table 3: Key Therapeutic Applications

ApplicationRole of CompoundOutcomeSource
Peptide AntagonistsBackbone modificationEnhanced receptor binding & half-life
Antibiotic SynthesisStereoselective intermediateImproved antimicrobial activity
Asymmetric CatalysisChiral auxiliaryHigh enantiomeric excess (ee > 95%)

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